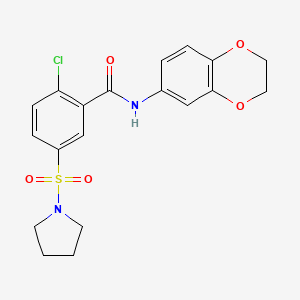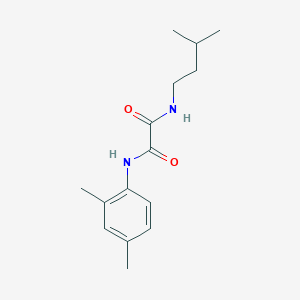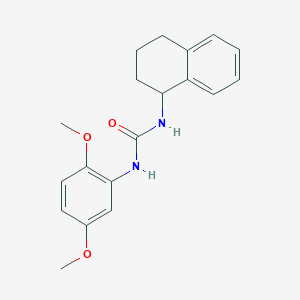![molecular formula C20H21N3O2 B4623696 1-[(4-isopropylphenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4623696.png)
1-[(4-isopropylphenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide
Descripción general
Descripción
Pyrazole derivatives are a class of compounds with significant interest due to their diverse biological activities and potential applications in pharmaceutical chemistry. They are known for their structural versatility, which allows them to interact with various biological targets.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction between hydrazines and 1,3-dicarbonyl compounds, leading to a wide variety of substituents being introduced into the pyrazole ring. Techniques such as single crystal X-ray diffraction and spectroscopic methods (NMR, mass spectra, FT-IR, UV–Visible) are utilized for characterization (Kumara et al., 2018).
Molecular Structure Analysis
The molecular geometry and electronic structures of pyrazole derivatives can be optimized and calculated using ab-initio methods. Hirshfeld surface analysis and DFT calculations help in understanding the intermolecular interactions and stability of these compounds (Kumara et al., 2018).
Aplicaciones Científicas De Investigación
Structure and Spectroscopic Behavior
- A study conducted by Holzer et al. (2003) focused on the structure of pyrazolone derivatives, including 1H and 13C NMR spectroscopic investigations. This research provides insights into the tautomeric structures of these compounds in different states (Holzer, Hahn, Brehmer, Claramunt, & Pérez-Torralba, 2003).
Antioxidant Properties
- Soliman et al. (2019) explored the antioxidant properties of a pyrazolecarboxamide derivative in African catfish exposed to lead nitrate. This study highlights the potential of such compounds in mitigating oxidative stress and DNA damage in aquatic organisms (Soliman, Hamed, Lee, & Sayed, 2019).
Synthesis and Biological Activities
- El‐Borai et al. (2013) reported on the microwave-assisted synthesis of pyrazolopyridines and their diverse biological activities, including antioxidant, antitumor, and antimicrobial properties. This study contributes to the understanding of the synthesis process and potential applications of pyrazole derivatives (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Novel Drug Efficacy Determinations
- Thangarasu et al. (2019) focused on the synthesis of pyrazole derivatives and evaluated their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. The study also involved molecular docking to examine interactions with specific enzymes (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Anticancer and Anti-Lipoxygenase Agents
- Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their cytotoxic and 5-lipoxygenase inhibition activities. This study provides insights into the potential therapeutic applications of pyrazole derivatives in cancer treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Cannabinoid Receptor Antagonists
- Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. The study provided valuable information on the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity (Lan, Liu, Fan, Lin, Fernando, McCallion, Pertwee, & Makriyannis, 1999).
Propiedades
IUPAC Name |
N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15(2)16-8-10-18(11-9-16)25-14-23-13-12-19(22-23)20(24)21-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAJGCSNLHJCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-1-{[4-(propan-2-yl)phenoxy]methyl}-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4623631.png)

![ethyl [(6-iodo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B4623640.png)

![3-[(2-bromophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4623665.png)

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B4623673.png)
![3-(2-furyl)-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B4623681.png)
![4-[4-(hexyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4623685.png)
![ethyl 4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B4623692.png)


![4-{2-cyano-2-[(4-methylphenyl)sulfonyl]vinyl}benzoic acid](/img/structure/B4623711.png)